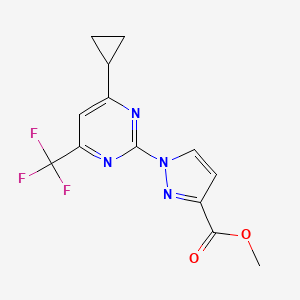

Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core linked to a pyrimidine ring. The pyrimidine moiety is substituted with a cyclopropyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 6-position, while the pyrazole ring bears a methyl ester (-COOCH₃) at the 3-position. This structure combines electron-withdrawing (CF₃) and sterically rigid (cyclopropyl) groups, which are often leveraged in medicinal chemistry to enhance metabolic stability and target binding .

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N4O2/c1-22-11(21)8-4-5-20(19-8)12-17-9(7-2-3-7)6-10(18-12)13(14,15)16/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIJIPIDXMSEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the pyrazole ring and esterification to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups like halides, alkyl groups, or aryl groups .

Scientific Research Applications

Pharmacological Studies

Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate has been studied for its potential as a pharmacological tool. Its structural components suggest interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Case Study: NAPE-PLD Inhibition

A study focused on the optimization of pyrimidine derivatives, including this compound, demonstrated its efficacy as an inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a crucial role in lipid metabolism and signaling pathways. The findings indicated that modifications to the compound could enhance its potency, making it a valuable candidate for further pharmacological exploration .

Optical Applications

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, exhibit promising photophysical properties. These characteristics allow for their use as biomarkers in optical applications, particularly in cancer research where they can serve as indicators for lipid droplet formation in HeLa cells .

FDA Approval Context

The trifluoromethyl group present in this compound is a common feature among several FDA-approved drugs. Its incorporation often enhances the pharmacokinetic properties of pharmaceutical agents. Understanding how this compound fits into the broader context of trifluoromethyl-containing drugs can provide insights into its potential therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators like prostaglandins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:

- Substituent Diversity : The target compound’s cyclopropyl and trifluoromethyl groups distinguish it from analogues with bulkier or more polar substituents (e.g., piperidine-carboxylic acid in or triazolyl sulfanyl in ).

- Molecular Weight : The target compound (327.26 g/mol) is lighter than the ethyl pyridinyl sulfanyl derivative (528.56 g/mol) , likely due to the latter’s extended heterocyclic system.

- Electron-Withdrawing Groups : Both the target compound and the ethyl pyridinyl sulfanyl derivative utilize fluorine-containing groups (CF₃ vs. CF₂H), which enhance lipophilicity and resistance to oxidative metabolism .

Physicochemical and Functional Properties

- In contrast, the piperidine-carboxylic acid derivative (ID: 1006334-19-5) may exhibit lower lipophilicity due to its ionizable carboxylic acid group .

- Metabolic Stability: Cyclopropyl groups, as seen in the target compound, introduce steric hindrance that can slow enzymatic degradation.

Biological Activity

Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₂H₉F₃N₄O₂

- Molecular Weight : 309.22 g/mol

- CAS Number : 1006448-08-3

- IUPAC Name : this compound

Research indicates that compounds containing the trifluoromethyl group, like this compound, exhibit enhanced potency in various biological assays. The trifluoromethyl group is known to influence the lipophilicity and electronic properties of the molecule, which can enhance its interaction with biological targets, particularly enzymes and receptors involved in disease pathways .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The following table summarizes its activity against selected bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Standard Drug MIC |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | Ampicillin: 100 µg/mL |

| Escherichia coli | 50 µg/mL | Ciprofloxacin: 25 µg/mL |

| Candida albicans | 100 µg/mL | Fluconazole: 50 µg/mL |

The compound displayed notable antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus, suggesting potential for therapeutic applications in treating infections caused by resistant strains .

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for antiviral activity. A study reported that derivatives similar to this compound exhibited inhibitory effects against Hepatitis C Virus (HCV) with EC50 values ranging from 0.01 to 0.05 μM . This suggests a promising avenue for further development as an antiviral agent.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent clinical trial evaluated the efficacy of this compound in patients with skin infections caused by Staphylococcus aureus. The trial demonstrated a significant reduction in infection severity compared to standard antibiotic treatment, indicating its potential as an alternative therapeutic option. -

Case Study on Viral Inhibition :

In vitro studies showed that the compound effectively reduced HCV replication in liver cell lines, with a dose-dependent response observed. This effect was attributed to the compound's ability to inhibit viral entry and replication processes within host cells.

Q & A

Q. What synthetic strategies are commonly employed to prepare Methyl 1-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)-1H-pyrazole-3-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole carboxylate esters (like methyl or ethyl analogs) are synthesized by reacting hydrazine derivatives with β-keto esters, followed by cyclization. The pyrimidine ring can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution using a pre-functionalized pyrimidine precursor. Microwave-assisted synthesis (as demonstrated for structurally similar pyrazole-carboxylates) can enhance reaction efficiency and regioselectivity .

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical methods include:

- HPLC : To confirm purity (>95% as per industry standards, e.g., and ).

- NMR Spectroscopy : Key signals include the methyl ester proton (~3.8–4.0 ppm) and pyrimidine/pyrazole aromatic protons (8.0–8.7 ppm). Discrepancies in splitting patterns may indicate regioisomeric impurities .

- LCMS : To verify molecular weight (e.g., ESIMS m/z ~311.1 for related pyrazole-pyrimidine hybrids) .

Q. What solvent systems are optimal for recrystallization or handling of this compound?

Polar aprotic solvents (e.g., DMSO, DMF) are preferred for dissolution, while recrystallization is achieved using ethanol/water mixtures or ethyl acetate/hexane. Thermal stability data (mp ~150–200°C for analogs in and ) guide solvent selection to avoid decomposition.

Advanced Research Questions

Q. How do researchers address contradictions in bioactivity data across different cell lines or assays?

Discrepancies may arise from variations in cellular uptake, metabolic stability, or off-target effects. For example, pyrazole-carboxylates with trifluoromethyl groups exhibit enhanced lipophilicity, improving membrane permeability but potentially increasing nonspecific binding . Methodological solutions include:

- Metabolic Profiling : LC-MS/MS to identify degradation products.

- Dose-Response Curves : To differentiate between cytotoxicity and target-specific effects (e.g., mTOR/p70S6K inhibition observed in pyrazole-pyridinone analogs) .

Q. What strategies are used to optimize regioselectivity during pyrazole-pyrimidine coupling reactions?

Regioselectivity is influenced by electronic and steric factors:

- Catalytic Systems : Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling to favor C-2 substitution on pyrimidine.

- Protecting Groups : Temporary protection of the pyrazole carboxylate to prevent side reactions .

- Microwave Irradiation : Enhances reaction homogeneity and reduces byproduct formation (e.g., ).

Q. How can computational methods aid in structure-activity relationship (SAR) studies for this compound?

- Docking Simulations : To predict binding affinity for targets like kinase domains (e.g., mTOR) using PyMOL or AutoDock.

- QSAR Modeling : Correlate substituent effects (e.g., cyclopropyl vs. phenyl in ) with bioactivity.

- DFT Calculations : Assess electronic effects of the trifluoromethyl group on reaction intermediates .

Q. What experimental controls are critical when studying autophagy induction or apoptosis in vitro?

- Positive Controls : Rapamycin for autophagy, staurosporine for apoptosis.

- LC3-II/Beclin-1 Western Blots : To confirm autophagy flux.

- Caspase-3/7 Assays : To distinguish apoptotic vs. non-apoptotic cell death (as in ).

Methodological Notes

- Synthesis Optimization : highlights the use of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate as a key intermediate, suggesting analogous routes for the target compound.

- Data Reproducibility : Batch-to-batch variability in purity (e.g., >95% vs. >98% in ) necessitates rigorous quality control via HPLC and NMR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.